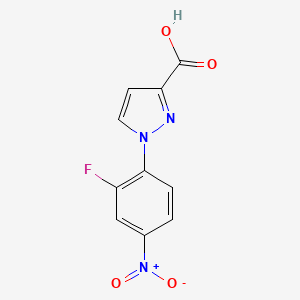
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid (FNPPA) is an organic compound belonging to the class of pyrazole derivatives. FNPPA has been studied for its potential applications in organic synthesis, biochemistry and pharmacology. It is a useful building block for the synthesis of heterocyclic compounds and has been used in the production of drugs, dyes, and other organic chemicals.
科学的研究の応用
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid has been studied for its potential applications in organic synthesis, biochemistry and pharmacology. It has been used as a building block for the synthesis of heterocyclic compounds and has been used in the production of drugs, dyes, and other organic chemicals. This compound has also been used in the synthesis of various pharmaceuticals, such as antifungal agents, antiviral agents, and anti-inflammatory agents. It has also been used in the synthesis of various polymers and other materials.
作用機序
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is not yet fully understood. However, it is believed to be related to its ability to bind to the active sites of enzymes and other proteins, resulting in the inhibition of their activity. This inhibition is thought to be due to the formation of a covalent bond between this compound and the enzyme or protein.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the activity of certain enzymes.
実験室実験の利点と制限
The main advantage of using 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and is stable in a wide range of conditions. However, this compound is also known to be toxic and should be handled with care in laboratory settings.
将来の方向性
There are a number of potential future directions for the use of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid. These include further exploration of its potential applications in organic synthesis, biochemistry and pharmacology, as well as its potential uses in the production of drugs, dyes, and other organic chemicals. Additionally, further research into its mechanism of action and biochemical and physiological effects could be beneficial. Finally, further exploration of its potential toxicity and safety in laboratory settings should be conducted.
合成法
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid can be synthesized via the condensation reaction of 2-fluoro-4-nitrophenylhydrazine and ethyl acetoacetate. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and yields this compound as a white crystalline solid.
特性
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O4/c11-7-5-6(14(17)18)1-2-9(7)13-4-3-8(12-13)10(15)16/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDHDTFPMDRBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


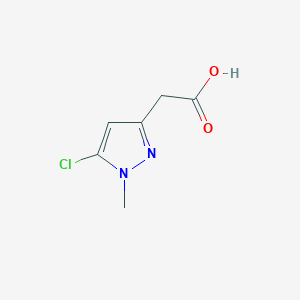
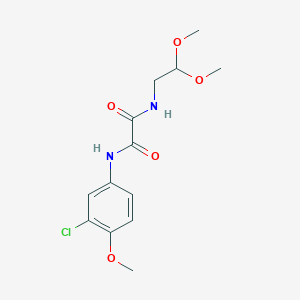
![Methyl 2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetate;dihydrochloride](/img/structure/B2597531.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2597532.png)
![ethyl 4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2597534.png)
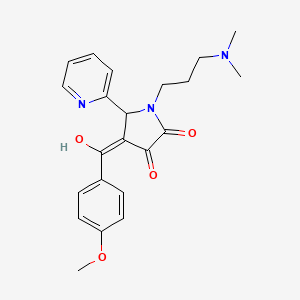
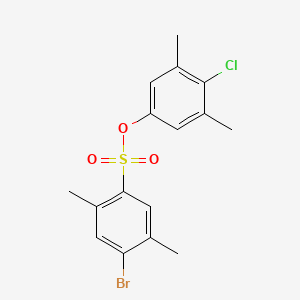

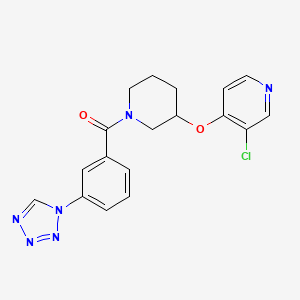

![N-[1-[1-[2-(4-Fluorophenoxy)acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2597542.png)
![N-[(3-chlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2597543.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2597544.png)